4-Bromo-3-[hydroxy(4-nitrophenyl)methyl]but-3-en-2-one
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Overview
Description
4-Bromo-3-[hydroxy(4-nitrophenyl)methyl]but-3-en-2-one is an organic compound with a complex structure that includes a bromine atom, a hydroxyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-[hydroxy(4-nitrophenyl)methyl]but-3-en-2-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the introduction of the nitrophenyl group through a nitration reaction. The hydroxyl group is then added via a hydrolysis reaction. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-[hydroxy(4-nitrophenyl)methyl]but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-Bromo-3-[oxo(4-nitrophenyl)methyl]but-3-en-2-one.
Reduction: Formation of 4-Bromo-3-[hydroxy(4-aminophenyl)methyl]but-3-en-2-one.
Substitution: Formation of compounds with various functional groups replacing the bromine atom.
Scientific Research Applications
4-Bromo-3-[hydroxy(4-nitrophenyl)methyl]but-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3-[hydroxy(4-nitrophenyl)methyl]but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting or activating biological processes. For example, the nitrophenyl group may interact with cellular proteins, leading to changes in cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-[hydroxy(4-aminophenyl)methyl]but-3-en-2-one
- 4-Bromo-3-[oxo(4-nitrophenyl)methyl]but-3-en-2-one
- 4-Bromo-3-[hydroxy(4-methylphenyl)methyl]but-3-en-2-one
Uniqueness
4-Bromo-3-[hydroxy(4-nitrophenyl)methyl]but-3-en-2-one is unique due to the presence of both a bromine atom and a nitrophenyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
299160-79-5 |
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Molecular Formula |
C11H10BrNO4 |
Molecular Weight |
300.10 g/mol |
IUPAC Name |
4-bromo-3-[hydroxy-(4-nitrophenyl)methyl]but-3-en-2-one |
InChI |
InChI=1S/C11H10BrNO4/c1-7(14)10(6-12)11(15)8-2-4-9(5-3-8)13(16)17/h2-6,11,15H,1H3 |
InChI Key |
WIQRQQVZJAYBQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=CBr)C(C1=CC=C(C=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
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